![molecular formula C14H15NO4 B2738887 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid CAS No. 879151-90-3](/img/structure/B2738887.png)
5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid
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Overview
Description
5-Ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid is a chemical compound with the CAS Number: 879151-90-3 . It has a molecular weight of 261.28 . The IUPAC name for this compound is 5-ethoxy-2-methyl-3,8-dihydro-2H-furo[3,2-g]indole-7-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid is 1S/C14H15NO4/c1-3-18-11-5-8-4-7(2)19-13(8)12-9(11)6-10(15-12)14(16)17/h5-7,15H,3-4H2,1-2H3,(H,16,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid include a molecular weight of 261.28 . Additional specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
Research in the field of heterocyclic compounds often explores the synthesis and rearrangement of complex molecules for potential applications in medicinal chemistry and materials science. For instance, the study by Stankyavichus et al. (2013) demonstrates the rearrangement of ethoxycarbonyl-substituted furan and indole derivatives under the action of benzenesulfonyl chloride in an alkaline medium, yielding high yields of furan and pyrrole carboxylic acids through a second-order Beckmann rearrangement. This process illustrates the chemical flexibility and reactivity of furan-based compounds, potentially relevant to the synthesis of compounds similar to "5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid" (Stankyavichus, Stankyavichene, & Terent'ev, 2013).
Potential Biological Activities
The exploration of indole and furan derivatives extends into the realm of biological activity, where these compounds are investigated for their therapeutic potential. For example, the work by Wen et al. (2020) on the improved oxidation of biomass-derived furans into furan carboxylic acids using a substrate adaptation strategy highlights the importance of furan derivatives in the synthesis of bioactive molecules. Such research indicates the utility of furan-based acids, similar in structure to "5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid," in developing new materials or drugs with potential biological applications (Wen, Zhang, Zong, & Li, 2020).
Spectroscopic and Analytical Studies
The analytical and spectral study of compounds containing the furan ring is crucial for understanding their physical, chemical, and biological properties. For instance, Patel (2020) discusses the synthesis, characterization, and antimicrobial activities of furan ring-containing organic ligands and their metal complexes, showcasing the importance of detailed analytical studies in assessing the potential applications of furan derivatives in the biomedical field. This underscores the relevance of analytical techniques in the study of molecules like "5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid" (Patel, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-ethoxy-2-methyl-3,8-dihydro-2H-furo[3,2-g]indole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-11-5-8-4-7(2)19-13(8)12-9(11)6-10(15-12)14(16)17/h5-7,15H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLGGFSSMVUDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=C(NC2=C3C(=C1)CC(O3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid |
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